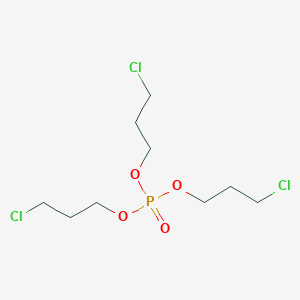
CID 15919811
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 15919811 is a chemical compound that has been a topic of interest in scientific research. It is also known as 4-(4-((4-chlorophenyl) (phenyl) methyl) piperazin-1-yl) pyridine. This compound has been synthesized and studied for its potential applications in various fields of research.
Mechanism Of Action
The mechanism of action of CID 15919811 is not fully understood. However, it has been found to bind to certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. It has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical And Physiological Effects
CID 15919811 has been found to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. It has also been found to improve cognitive function and memory.
Advantages And Limitations For Lab Experiments
CID 15919811 has several advantages and limitations for lab experiments. One advantage is that it is a highly selective ligand for certain receptors in the brain, making it a useful tool for studying the function of these receptors. One limitation is that it is a relatively new compound, and more research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on CID 15919811. One direction is to further study its potential as a therapeutic agent for the treatment of various diseases. Another direction is to study its potential as a tool for studying the function of certain receptors in the brain. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesis Methods
CID 15919811 is synthesized using a multistep synthesis process. The first step involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-(4-chlorobenzyl) piperazine. The second step involves the reaction of 4-(4-chlorobenzyl) piperazine with 4-chloropyridine to form CID 15919811.
Scientific Research Applications
CID 15919811 has been studied for its potential applications in various fields of research. It has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a tool for studying the function of certain receptors in the brain.
properties
InChI |
InChI=1S/2GeH3/h2*1H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGDREVVEMHVLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[GeH3].[GeH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ge2H6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030397 |
Source


|
| Record name | Digermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6336261 | |
CAS RN |
13818-89-8 |
Source


|
| Record name | Digermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013818898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Digermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Digermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)









![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)

![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)
